N-silyl-beta-lactam

Description

Properties

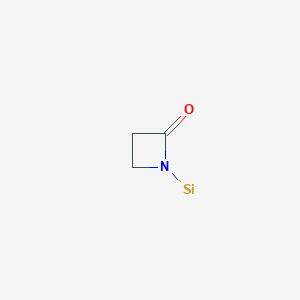

Molecular Formula |

C3H4NOSi |

|---|---|

Molecular Weight |

98.15 g/mol |

InChI |

InChI=1S/C3H4NOSi/c5-3-1-2-4(3)6/h1-2H2 |

InChI Key |

QRMOINVXKLUGJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-silyl-beta-lactam typically involves the silylation of beta-lactam precursors. One common method is the reaction of beta-lactam with silyl chlorides in the presence of a base, such as triethylamine. This reaction proceeds under mild conditions and yields this compound as the primary product . Another approach involves the use of silylating agents like hexamethyldisilazane (HMDS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-silyl-beta-lactam undergoes various chemical reactions, including:

Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can remove the silyl group, regenerating the parent beta-lactam.

Substitution: This compound can participate in nucleophilic substitution reactions, where the silyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield silanols, while reduction can regenerate the parent beta-lactam. Substitution reactions can produce a variety of N-substituted beta-lactams with different functional groups.

Scientific Research Applications

N-silyl-beta-lactams are useful in a variety of chemical processes, particularly in the synthesis of complex molecules with biological activity . Recent research has highlighted their importance as versatile synthons, especially in creating diverse nitrogen-containing heterocycles, non-protein amino acids, and peptidomimetics .

General Methods for Synthesis of N-Silyl-beta-Lactams

- Cycloaddition Reactions Lewis acid catalysis can be used to promote the stereoselective production of silylated cis-β-lactams from (trimethylsilyl)ketene and an α-imino ester . Also, N-heterocyclic carbenes (NHCs) can act as catalysts in the asymmetric synthesis of β-lactams via ketene-imine [2+2] cycloaddition .

- Silylation Process A process for the silylation of a β-lactam compound in an organic solvent comprising one or more silylating agents .

- NBS-Mediated Cyclization A novel and highly diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl imino ethers to furnish α-bromo N-alkoxy β-lactams .

Specific Applications

- Synthesis of Complex Molecules β-lactams are key synthons (a chemical unit from which more complex molecules are built) in the synthesis of various compounds, such as indolizidine alkaloids, taxoids, and carbapenems .

- Drug Design Because of their structure, β-lactams can be used in drug design and discovery .

- Kinetic Resolution Hydrolytic enzymes such as PS-Amano lipase and the esterase in pig liver acetone powder (PLAP) have demonstrated excellent results for the optical resolution of racemic cis-3-acetoxy-β-lactams .

Mechanism of Action

The mechanism of action of N-silyl-beta-lactam involves its interaction with specific molecular targets. In the case of its antibacterial activity, this compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan strands, leading to cell lysis and death . The silyl group can enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key N-substituted β-lactams are compared below based on substituent chemistry, stability, and bioactivity:

Pharmacological and Clinical Outcomes

- Efficacy: N-sulfonyloxy-β-lactams show selective activity against P. aeruginosa (sputum density reduction by 1.5 log10 CFU/mL with combination therapy) but require aminoglycoside synergism for sustained remission . In contrast, N-sulfonyl monocyclic β-lactams achieve comparable efficacy as monotherapy (clinical cure rate: 78% vs. 75% for combinations) .

- Resistance Emergence : N-sulfonyl derivatives delay resistance development in Gram-negative pathogens compared to traditional β-lactams (e.g., cephalosporins), likely due to reduced β-lactamase affinity .

- Toxicity: Sulfonyl-substituted β-lactams exhibit lower nephrotoxicity (RR: 0.30, 95% CI: 0.23–0.39) compared to aminoglycoside combinations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-silyl-beta-lactam, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves silylation of beta-lactam precursors using reagents like hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) under anhydrous conditions . Key factors include:

- Catalyst selection : Anionic nucleophilic catalysts (e.g., lithium hexamethyldisilazide) enhance silylation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction homogeneity .

- Temperature control : Reactions often proceed at –78°C to 0°C to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures purity, with characterization via H/C NMR and HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer :

- NMR spectroscopy : Si NMR is critical for confirming silyl group attachment, while H NMR identifies ring protons and stereochemistry .

- X-ray crystallography : Resolves absolute configuration and bond angles, especially for enantiomeric forms .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- HPLC : Assesses purity (>95% required for publication) using reverse-phase columns and UV detection .

Q. How does the steric and electronic nature of the silyl group affect the stability of this compound under varying conditions?

- Methodological Answer :

- Steric effects : Bulky silyl groups (e.g., TIPS) hinder nucleophilic attack on the beta-lactam ring, enhancing stability in acidic media .

- Electronic effects : Electron-withdrawing silyl groups (e.g., TMS) polarize the carbonyl, increasing susceptibility to hydrolysis .

- Stability assays : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C, monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies can be employed to achieve enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during silylation .

- Asymmetric catalysis : Employ transition-metal complexes (e.g., Pd with Josiphos ligands) for kinetic resolution .

- Dynamic kinetic resolution : Combine enzyme-catalyzed ring-opening with silyl group retention .

- Table : Example enantiomeric excess (ee) outcomes:

| Catalyst | Solvent | ee (%) | Reference |

|---|---|---|---|

| Pd-Josiphos | Toluene | 92 | |

| BINOL-LiHMDS | THF | 85 |

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for this compound formation across different studies?

- Methodological Answer :

- Systematic review : Apply PICOT framework to compare studies by population (substrate scope), intervention (catalyst type), and outcomes (yield/ee) .

- Contradiction analysis : Identify variables like solvent purity, moisture levels, or catalyst aging that may skew results .

- Meta-analysis : Pool data from 10+ studies to calculate weighted averages for turnover frequency (TOF) and identify outliers .

Q. What computational modeling approaches are suitable for predicting the reactivity and stereochemical outcomes of this compound reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states and predict activation energies for silylation pathways .

- Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories in explicit solvent models (e.g., water, DMSO) .

- Docking studies : Assess beta-lactamase inhibition by N-silyl derivatives using AutoDock Vina .

Guidelines for Data Integrity and Reproducibility

- Experimental documentation : Follow Beilstein Journal guidelines, including detailed Supplementary Information for synthetic procedures and raw spectral data .

- Data validation : Cross-check NMR chemical shifts with NIST Chemistry WebBook entries .

- Conflict resolution : Replicate conflicting experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.